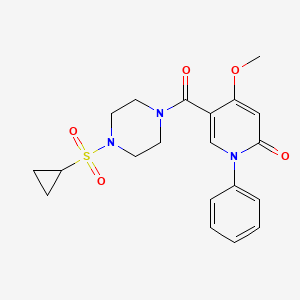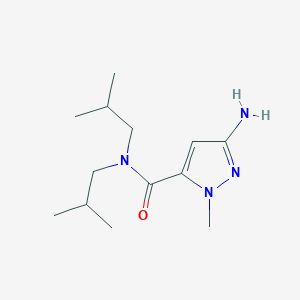![molecular formula C17H23N5O B2972601 (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide CAS No. 2411324-58-6](/img/structure/B2972601.png)
(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide, also known as DMABN or DMAB, is a synthetic compound that has been widely used in scientific research for its unique properties. DMABN has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用機序
The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide is not fully understood, but it is believed to act as a modulator of ion channels and neurotransmitter receptors. This compound has been shown to bind to the extracellular domain of ion channels and alter their gating properties, leading to changes in ion flux across the cell membrane. Additionally, this compound has been shown to bind to the ligand-binding domain of neurotransmitter receptors, leading to changes in receptor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, neurotransmitter release, and protein-protein interactions. This compound has been shown to increase the activity of voltage-gated sodium channels, leading to increased action potential firing in neurons. Additionally, this compound has been shown to increase the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation.
実験室実験の利点と制限
The advantages of using (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide in lab experiments include its unique properties as a modulator of ion channels and neurotransmitter receptors. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in research studies. However, limitations of this compound include its potential toxicity and the need for careful dosing and administration to ensure accurate results.
将来の方向性
For the use of (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide in scientific research include further investigation into its mechanism of action and its potential therapeutic applications. Additionally, this compound could be used as a tool to investigate the role of ion channels and neurotransmitter receptors in various disease states, including neurological and psychiatric disorders. Finally, the development of novel this compound analogs could lead to the discovery of new compounds with even greater efficacy and specificity in modulating ion channels and neurotransmitter receptors.
合成法
The synthesis of (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide involves several steps, including the reaction of 4-(dimethylamino)but-2-enal with 5-methyl-2-phenyl-1,2,4-triazole-3-carboxamide in the presence of a base. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
科学的研究の応用
(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitters, and protein-protein interactions. This compound has been shown to modulate the activity of several ion channels, including voltage-gated sodium channels and calcium channels. Additionally, this compound has been used as a tool to investigate the role of neurotransmitters such as dopamine and serotonin in various biological processes.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-13(18-16(23)11-8-12-21(3)4)17-14(2)19-22(20-17)15-9-6-5-7-10-15/h5-11,13H,12H2,1-4H3,(H,18,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRDMYAPSPJJD-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(C)NC(=O)C=CCN(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=C1C(C)NC(=O)/C=C/CN(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2972529.png)


![6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2972533.png)
![Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride](/img/structure/B2972535.png)


